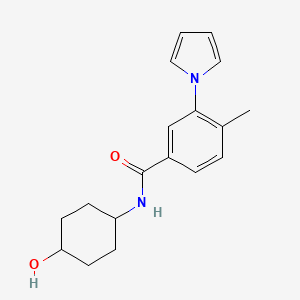
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MQM, is a chemical compound that has been widely studied for its various scientific research applications. MQM is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain, as well as the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, as well as analgesic and anti-cancer effects. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has also been found to have a neuroprotective effect, meaning it may help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of interest is its potential as a cancer treatment, as it has been found to have anti-cancer effects in various studies. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Additionally, further research could be done to better understand the exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone and its potential applications in various fields of medicine and science.
合成方法
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-acetyl-1-methylpyrrole with 2-aminoacetophenone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone.
科学研究应用
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In one study, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone was found to have a significant inhibitory effect on the growth of cancer cells, suggesting its potential as a cancer treatment. In another study, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone was found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-8-14-13(11-12)5-3-10-18(14)16(19)15-6-4-9-17(15)2/h4,6-9,11H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCNAONVDTGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)